Ethyl 4-Cyano-2-nitrophenylacetate
Description
Ethyl 4-cyano-2-nitrophenylacetate is an aromatic ester featuring a phenyl ring substituted with a cyano (-CN) group at the para position and a nitro (-NO₂) group at the ortho position.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
ethyl 2-(4-cyano-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)6-9-4-3-8(7-12)5-10(9)13(15)16/h3-5H,2,6H2,1H3 |
InChI Key |
VHFIWFMQBUXSFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and synthetic differences between Ethyl 4-Cyano-2-nitrophenylacetate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Synthetic Yield | Notable Spectral Data (NMR, MS) |
|---|---|---|---|---|---|
| This compound* | C₁₁H₁₀N₂O₄ | ~234.21 | -CN (para), -NO₂ (ortho) | N/A | Inferred from analogs |
| Ethyl 4-nitrophenylacetate | C₁₀H₁₁NO₄ | 209.20 | -NO₂ (para) | N/A | IUPAC InChIKey: DWDRNKYLWMKWTH |
| Ethyl 2-methyl-4-nitrophenylacetate | C₁₁H₁₃NO₄ | 223.22 | -CH₃ (ortho), -NO₂ (para) | 86.4% | ¹H-NMR (CDCl₃): δ 8.05 (ArH), 3.73 (CH₂COO) |
| Ethyl 4-chloro-2-nitrophenylacetate | C₁₀H₁₀ClNO₄ | 243.64 | -Cl (para), -NO₂ (ortho) | N/A | SMILES: CCOC(=O)CC1=C(C=C(C=C1)Cl)N+[O-] |
*Hypothetical data inferred from structural analogs.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a stronger EWG than cyano (-CN), significantly reducing electron density on the aromatic ring. This enhances electrophilic substitution reactivity at meta positions but may decrease ester hydrolysis rates compared to electron-donating substituents . Para-substituted analogs (e.g., Ethyl 4-nitrophenylacetate) exhibit higher symmetry, which may improve crystallinity .
Ethyl 2-Methyl-4-Nitrophenylacetate ():
- Synthesis: Produced via acid-catalyzed esterification of 2-methyl-4-nitrophenylacetonitrile in ethanol (86.4% yield). The methyl group likely stabilizes intermediates, contributing to high efficiency .
- Reactivity: The methyl substituent may reduce electrophilicity compared to cyano or chloro analogs, altering downstream reactivity in reduction or coupling reactions.
Ethyl 4-Chloro-2-Nitrophenylacetate ():
- Synthesis: Bromination of 2-(2-methyl-4-nitrophenyl)ethanol using CBr₄ and PPh₃ suggests halogenation steps are critical for introducing chloro groups. This contrasts with cyano-substituted analogs, which may require nitrile precursors or cyanation reactions .
Ethyl 4-Nitrophenylacetate ():
- Applications : Widely used as a precursor for dyes and pharmaceuticals. Its para-nitro configuration facilitates clean substitution reactions, unlike ortho-nitro isomers, which may suffer from steric limitations .
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